N-methyl-(2-morpholinopyrimidin-5-yl)methylamine

Purity specification Vendor comparison Building block qualification

Researchers developing ATP-competitive kinase inhibitors require reliable morpholinopyrimidine building blocks with verified purity. CAS 937796-14-0 provides a direct synthetic entry into the PI3K/Akt/mTOR chemical space. • N-Methyl secondary amine enables efficient amide coupling, sulfonamide formation, or reductive amination without additional protection/deprotection steps. • Enhanced lipophilicity (XLogP3 = -0.3 vs. -0.9 for primary amine analog) and reduced HBD count (1 vs. 2) improve cellular permeability of final compounds. • ≥97% purity, defined melting point (43.5-44°C) for convenient identity confirmation upon receipt.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
CAS No. 937796-14-0
Cat. No. B1453869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-(2-morpholinopyrimidin-5-yl)methylamine
CAS937796-14-0
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCNCC1=CN=C(N=C1)N2CCOCC2
InChIInChI=1S/C10H16N4O/c1-11-6-9-7-12-10(13-8-9)14-2-4-15-5-3-14/h7-8,11H,2-6H2,1H3
InChIKeyPFYPMSRZQMFCJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine (CAS 937796-14-0): Procurement-Grade Specifications and Structural Identity


N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine (CAS 937796-14-0; PubChem CID 42556099) is a heterocyclic secondary amine building block comprising a 2-morpholino-substituted pyrimidine core functionalized at the 5-position with an N-methylaminomethyl group [1]. With a molecular formula of C₁₀H₁₆N₄O, a molecular weight of 208.26 g/mol, and the canonical SMILES CNCC1=CN=C(N=C1)N2CCOCC2, this compound is commercially supplied as a research chemical at ≥97% purity by major vendors including Thermo Fisher Scientific (Maybridge collection) and Fluorochem . The morpholinopyrimidine scaffold is a recognized privileged structure in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors targeting the PI3K/Akt/mTOR signaling axis [2].

Why Generic Substitution of N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine Fails: Physicochemical Differentiation from the Primary Amine Analog


**Important note:** High-strength differential evidence derived from direct head-to-head comparative studies is currently limited for this compound in the publicly accessible scientific literature. The evidence presented below is primarily vendor-catalog-based and class-level inference. Users should verify critical parameters experimentally before committing to large-scale procurement. Despite these limitations, the available data indicate that the N-methyl secondary amine cannot be interchanged with its closest analog—the unsubstituted primary amine (2-morpholinopyrimidin-5-yl)methylamine (CAS 944899-76-7)—without a measurable alteration in physicochemical properties and downstream synthetic outcomes. N-Methylation increases lipophilicity (ΔXLogP3 = +0.6) and reduces the hydrogen bond donor count from two to one, directly impacting membrane permeability, metabolic stability, and subsequent coupling reaction efficiency in medicinal chemistry workflows [1][2]. The morpholinopyrimidine scaffold is well-validated in kinase inhibitor development [3], and the secondary amine functionality provides distinct advantages for amide bond formation and reductive amination steps compared to its primary amine counterpart [4].

Quantitative Differentiation Evidence: N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine Versus Closest Structural Analogs


Purity Specification Superiority: N-Methyl Secondary Amine (≥97%) Versus Unsubstituted Primary Amine Analog (95%)

The N-methyl secondary amine (CAS 937796-14-0) is consistently offered by multiple major suppliers with a purity specification of ≥97%, including Thermo Fisher Scientific (CAS Min % 96.5, CAS Max % 100.0, Assay Percent Range 97%) and Fluorochem (98% purity) , as well as ChemScene (≥98%) and Leyan (98%) . In contrast, the unsubstituted primary amine analog (CAS 944899-76-7) is listed by AKSci at a minimum purity specification of 95% . This represents a 2–3 percentage point higher purity specification for the N-methyl compound across multiple independent vendors, reducing the burden of further purification in downstream synthetic steps.

Purity specification Vendor comparison Building block qualification

Melting Point and Physical Form: Crystalline Solid (mp 43.5–44°C) Facilitates Accurate Weighing and Storage

The N-methyl secondary amine has a reported melting point of 43.5–44°C, making it a low-melting crystalline solid at ambient temperature (≥20°C) that can be handled as a free-flowing powder . This is in contrast to the primary amine analog (CAS 944899-76-7), which is reported as a viscous oil or low-melting solid without a well-defined melting point in major vendor catalogs . The intermediate-melting hydroxymethyl analog (CAS 937796-13-9) melts at a higher temperature of 76–77°C, while the methoxyethyl analog (CAS 1279208-75-1) is typically an oil. The target compound's melting point near ambient temperature simplifies gravimetric dispensing under standard laboratory conditions compared to oil-form analogs that require volumetric or solvent-based transfer.

Physical form Melting point Handling advantage

Predicted Lipophilicity Advantage: XLogP3 = –0.3 vs. –0.9 for Primary Amine Analog Enhances Membrane Permeability Potential

The predicted octanol-water partition coefficient (XLogP3-AA) for N-methyl-(2-morpholinopyrimidin-5-yl)methylamine is –0.3 [1], compared to –0.9 for the unsubstituted primary amine analog (2-morpholin-4-yl)pyrimidin-5-yl)methanamine (PubChem CID 42556097) [2]. The ΔXLogP3 of +0.6 log units indicates that N-methylation increases lipophilicity by approximately 0.6 orders of magnitude. This shift moves the compound closer to the optimal drug-like lipophilicity range (XLogP 1–3) and is consistent with the well-established medicinal chemistry principle that N-methylation enhances membrane permeability and metabolic stability [3]. The independent experimental LogP value reported by Fluorochem for the target compound is 0.18, further confirming the computational prediction .

Lipophilicity XLogP3 Membrane permeability Drug-likeness

Hydrogen Bond Donor Count Reduction: 1 HBD (Secondary Amine) vs. 2 HBD (Primary Amine) Improves CNS Drug-Likeness Profiles

The N-methyl secondary amine in the target compound possesses exactly one hydrogen bond donor (the NH of the methylamine group), as confirmed by PubChem computed descriptors [1]. This is intrinsically different from the primary amine analog, which possesses two hydrogen bond donors (the NH₂ group). This reduction from 2 HBD to 1 HBD is pharmacologically significant: widely accepted drug-likeness guidelines (e.g., Lipinski's Rule of Five) and CNS drug design principles (e.g., the rule of CNS drugs having HBD ≤ 3) establish that lowering the HBD count improves passive membrane permeability, particularly across the blood-brain barrier [2]. The target compound's HBD count of 1 is within the range associated with improved CNS exposure potential compared to analogs with ≥2 HBD [3].

Hydrogen bond donor CNS drug design Physicochemical property Blood-brain barrier

Morpholinopyrimidine Scaffold Validated in PI3K/Akt/mTOR Kinase Inhibition: Class-Level Evidence Supporting Drug Discovery Utility

The morpholinopyrimidine scaffold is a well-validated pharmacophore in kinase inhibitor development, particularly for targeting the PI3K/Akt/mTOR pathway. NVP-BKM120 (buparlisib), a 2-morpholino pyrimidine derivative, inhibits all four class I PI3K isoforms (p110α, β, γ, δ) with IC₅₀ values in the low nanomolar range and demonstrates at least 50-fold selectivity against other protein kinases [1][2]. In systematic SAR studies, novel morpholinopyrimidine derivatives have shown potent in vitro cytotoxic activity against the NCI-60 tumor cell line panel, with IC₅₀ values as low as 0.76 μM against leukemia SR cells and PI3K isoform inhibition with IC₅₀ values of 6.09 μM (PI3Kβ) and 11.18 μM (PI3Kδ) [3]. Multiple comprehensive reviews have established the morpholinopyrimidine core as a privileged kinase inhibitor scaffold [4]. While these data are for advanced derivatives rather than the building block itself, they establish that the morpholinopyrimidine substructure—with the morpholine oxygen serving as a critical hinge-binding hydrogen bond acceptor—confers intrinsic kinase-targeting capability, making the N-methyl building block a validated starting point for kinase inhibitor synthesis.

PI3K inhibitor Kinase inhibitor Morpholinopyrimidine scaffold Antiproliferative activity

N-Methyl-(2-morpholinopyrimidin-5-yl)methylamine: High-Value Research and Industrial Application Scenarios Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of PI3K/Akt/mTOR-Targeted Kinase Inhibitor Libraries

The morpholinopyrimidine scaffold is a validated pharmacophore for ATP-competitive kinase inhibition, with NVP-BKM120 demonstrating pan-class I PI3K inhibition at nanomolar potency and at least 50-fold selectivity over non-target kinases [1]. The N-methyl secondary amine building block provides a direct synthetic entry point into this privileged chemical space. The secondary amine functionality enables efficient amide coupling, sulfonamide formation, or reductive amination with aldehyde-bearing fragments, allowing rapid library diversification. The compound's solid physical form (mp 43.5–44°C) facilitates automated parallel synthesis workflows where accurate gravimetric dispensing is critical . The enhanced lipophilicity (XLogP3 = –0.3 vs. –0.9 for the primary amine analog) and reduced HBD count (1 vs. 2) of the N-methyl derivative are expected to yield final compounds with improved cellular permeability profiles compared to those derived from the primary amine building block [2].

Chemical Biology: Development of Cell-Permeable Chemical Probes for Target Engagement Studies

The reduced hydrogen bond donor count (1 HBD) and improved predicted lipophilicity (XLogP3 = –0.3, experimental LogP = 0.18) of the N-methyl secondary amine compared to the primary amine analog make it a superior starting material for designing cell-permeable chemical probes [1]. N-Methylation is a well-established strategy to improve passive membrane permeability and reduce P-glycoprotein efflux susceptibility—critical parameters for intracellular target engagement probes. The compound's ≥97–98% purity specification from multiple vendors ensures that probe molecules can be synthesized with minimal batch-to-batch variability, a key requirement for reproducible cellular pharmacology studies [2].

Fragment-Based Drug Discovery (FBDD): Morpholinopyrimidine Fragment for Kinase Screening Cascades

Although the compound itself exceeds typical fragment molecular weight guidelines, its morpholinopyrimidine core represents a validated kinase-binding fragment that can be elaborated through the N-methyl secondary amine handle. The availability of this building block in the Maybridge screening collection (Thermo Fisher catalog CC69546DA) [1] means it is pre-qualified for high-throughput screening and fragment elaboration campaigns. The class-level evidence from Helwa et al. (2020), showing morpholinopyrimidine derivatives with PI3K IC₅₀ values as low as 6.09 μM and cytotoxic IC₅₀ values as low as 0.76 μM , confirms that this scaffold is a productive starting point for hit-to-lead optimization in oncology programs.

Contract Research and Custom Synthesis: Preferred Building Block for Multi-Step Synthetic Routes Requiring High-Purity Intermediates

The target compound's multi-supplier availability with verified high purity (97–98%) and documented analytical specifications (MDL MFCD09966161, InChI Key PFYPMSRZQMFCJO-UHFFFAOYSA-N) [1] makes it a reliable procurement choice for contract research organizations (CROs) and custom synthesis providers. The defined melting point (43.5–44°C) provides a convenient identity confirmation checkpoint upon receipt [2]. The secondary amine functionality is compatible with standard protecting group strategies (e.g., Boc protection) and common coupling conditions (HATU, EDC/HOBt), offering synthetic flexibility that the primary amine analog cannot match without additional protection/deprotection steps.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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